

# Spectroscopic and Structural Elucidation of 3-Piperazinobenzisothiazole HCl: A Technical Overview

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## Compound of Interest

Compound Name: *3-Piperazinobenzisothiazole hydrochloride*

Cat. No.: *B130134*

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Piperazinobenzisothiazole hydrochloride** (CAS No. 87691-88-1), a key intermediate and known impurity in the synthesis of the atypical antipsychotic drug, Ziprasidone. In regulatory contexts, this compound is often referred to as Ziprasidone Related Compound A.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a consolidated reference for the structural characterization of this compound.

## Chemical and Physical Properties

Property	Value	Source
Chemical Name	3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride	N/A
Synonyms	3-Piperazinobenzisothiazole HCl, Ziprasidone Related Compound A	[1]
CAS Number	87691-88-1	[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClN <sub>3</sub> S	[1]
Molecular Weight	255.77 g/mol	[1]

## Spectroscopic Data Summary

While comprehensive, publicly available datasets for the spectroscopic analysis of 3-Piperazinobenzisothiazole HCl are limited, Certificates of Analysis for commercial reference standards confirm that <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data are available. The following tables are structured to present such data, which is critical for the unambiguous identification and quality assessment of this compound.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

This table is a template representing the expected data. Specific chemical shifts (δ), multiplicities, coupling constants (J), and integrations would be populated from the actual spectrum.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
[Expected Aromatic Region]	[e.g., m]	N/A	4H	Benzisothiazole Protons
[Expected Piperazine Region]	[e.g., t]	[e.g., 5.0]	4H	Piperazine CH <sub>2</sub>
[Expected Piperazine Region]	[e.g., t]	[e.g., 5.0]	4H	Piperazine CH <sub>2</sub>
[Expected NH Region]	[e.g., br s]	N/A	2H	Piperazine NH <sub>2</sub> <sup>+</sup>

## <sup>13</sup>C NMR (Carbon Nuclear Magnetic Resonance) Data

This table is a template representing the expected data. Specific chemical shifts ( $\delta$ ) would be populated from the actual spectrum.

Chemical Shift ( $\delta$ ) ppm	Assignment
[Expected Aromatic/Heterocyclic Region]	Benzisothiazole Quaternary Carbons
[Expected Aromatic Region]	Benzisothiazole CH Carbons
[Expected Aliphatic Region]	Piperazine CH <sub>2</sub> Carbons

## IR (Infrared) Spectroscopy Data

This table is a template representing the expected data. Specific wavenumbers ( $\nu$ ) and descriptions of the absorptions would be populated from the actual spectrum.

Wavenumber (cm <sup>-1</sup> )	Description
[Expected 3200-2800]	N-H, C-H stretching
[Expected 1600-1450]	C=C, C=N stretching (Aromatic)
[Expected fingerprint region]	Various bending and stretching vibrations

## MS (Mass Spectrometry) Data

This table is a template representing the expected data. Specific mass-to-charge ratios ( $m/z$ ) and their relative intensities would be populated from the actual spectrum, along with proposed fragment assignments.

$m/z$	Relative Intensity (%)	Proposed Fragment
[Expected $M+H$ ] <sup>+</sup>	[e.g., 100]	[C <sub>11</sub> H <sub>14</sub> N <sub>3</sub> S] <sup>+</sup>
[Expected Fragments]	---	Fragments from benzothiazole and piperazine moieties

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-Piperazinobenzothiazole HCl are typically established in accordance with pharmacopeial standards. While specific instrument parameters may vary, the general methodologies are outlined below.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D<sub>2</sub>O) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard.

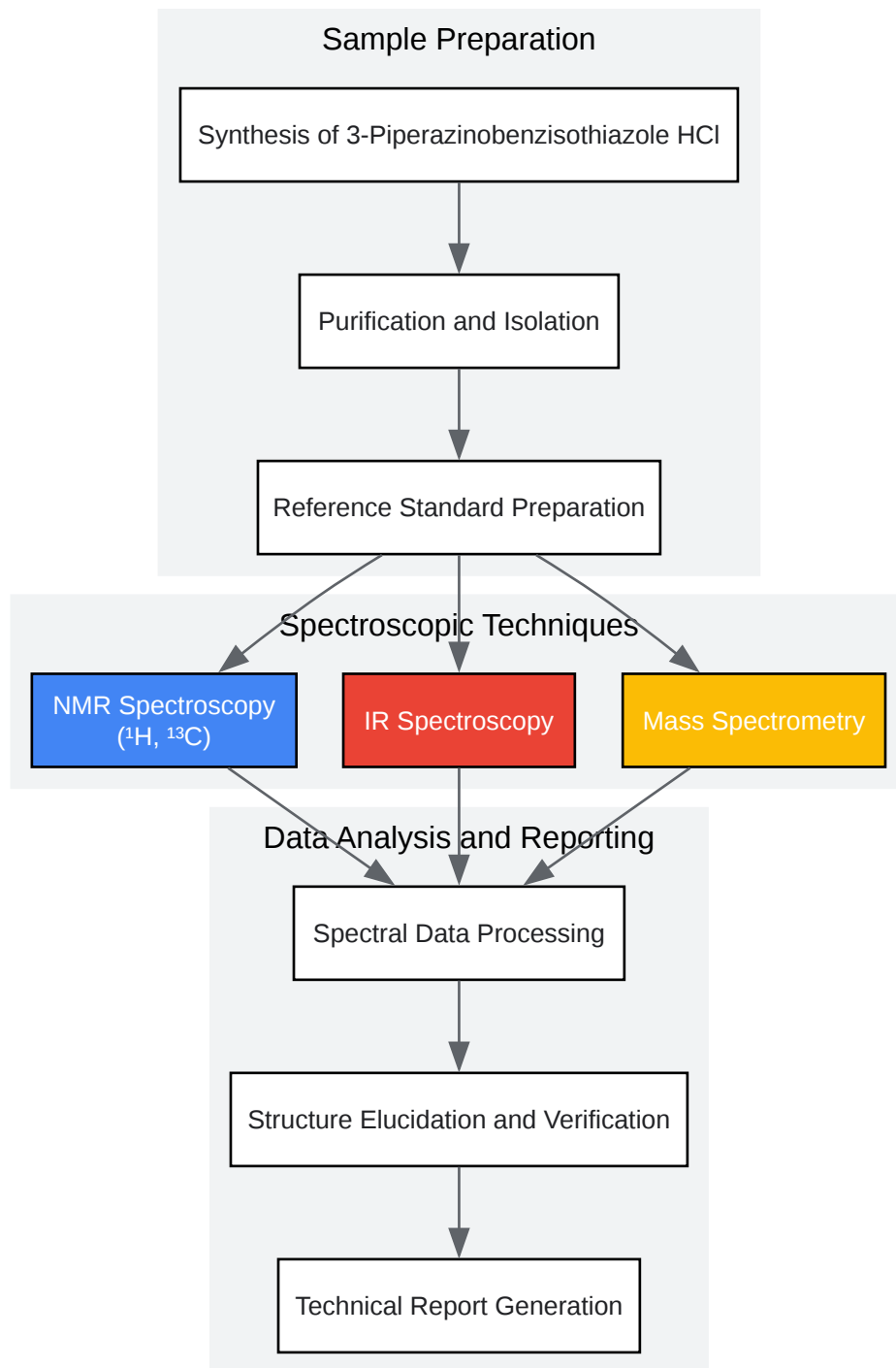
**Infrared (IR) Spectroscopy:** The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data is generally acquired using a mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode. This technique is well-suited for the analysis of polar molecules like 3-Piperazinobenzisothiazole HCl.

## Visualizations

### Spectroscopic Analysis Workflow

## Workflow for Spectroscopic Analysis of 3-Piperazinobenzisothiazole HCl

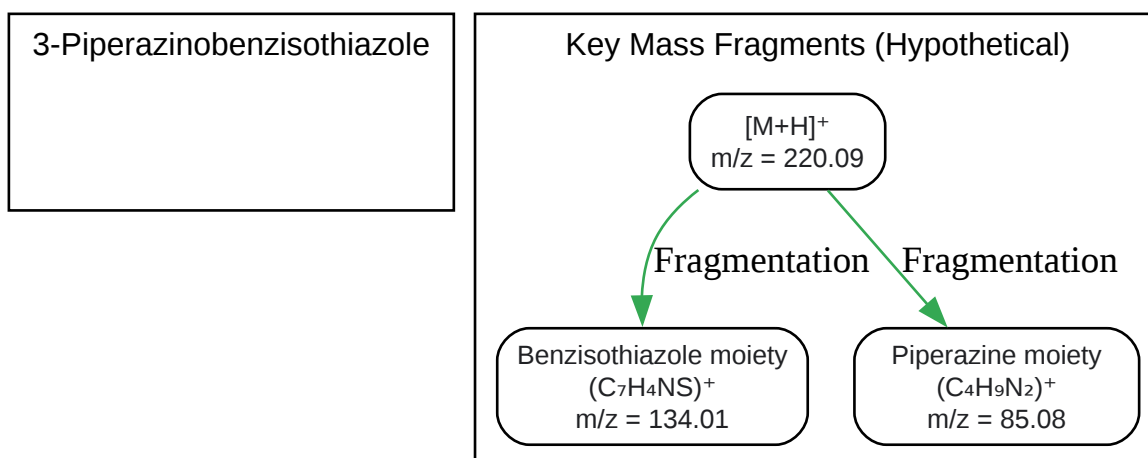


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Caption: Spectroscopic analysis workflow for 3-Piperazinobenzisothiazole HCl.

# Chemical Structure and Mass Spectrometry Fragmentation

Structure and Key MS Fragments of 3-Piperazinobenzisothiazole



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Caption: Chemical structure and potential mass spectrometry fragmentation pathway.

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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
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